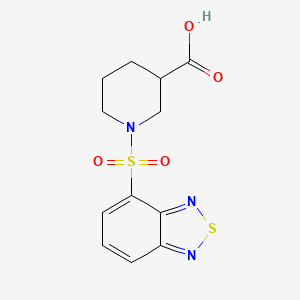

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid

Descripción general

Descripción

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C12H13N3O4S2 This compound is notable for its unique structure, which includes a benzothiadiazole ring fused with a sulfonyl group and a piperidine carboxylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid typically involves multiple steps:

Formation of Benzothiadiazole Ring: The benzothiadiazole ring is synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

Sulfonylation: The benzothiadiazole is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

Piperidine Carboxylation: The final step involves the reaction of the sulfonylated benzothiadiazole with piperidine-3-carboxylic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like crystallization, and continuous flow chemistry to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the molecule.

Substitution: The sulfonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of benzothiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics . The sulfonyl group in its structure is believed to enhance its interaction with microbial targets.

3. Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of benzothiadiazole derivatives. The compound may offer protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of disorders such as Alzheimer's and Parkinson's disease .

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound is being studied for applications in organic electronics. Its ability to act as an electron acceptor makes it suitable for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Research shows that incorporating this compound into device architectures can improve efficiency and stability .

2. Sensor Development

The compound's sensitivity to changes in its environment has led to its exploration as a component in chemical sensors. Its ability to form complexes with various ions allows for the detection of heavy metals and other pollutants in environmental samples . This application is crucial for developing low-cost and efficient monitoring systems.

Environmental Science Applications

1. Environmental Remediation

The potential of this compound in environmental remediation has been investigated, particularly in the degradation of hazardous organic pollutants. Studies indicate that this compound can facilitate the breakdown of persistent organic pollutants through photodegradation processes .

2. Green Chemistry Initiatives

In line with green chemistry principles, the compound can be utilized as a catalyst or reagent in various synthetic reactions aimed at minimizing waste and energy consumption. Its application in sustainable synthesis routes is an area of active research .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzothiadiazole ring may also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparación Con Compuestos Similares

- 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-2-carboxylic acid

- 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid

- 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-3-carboxylic acid

Comparison: Compared to these similar compounds, 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid is unique due to its specific positioning of the carboxylic acid group on the piperidine ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for targeted research applications.

Actividad Biológica

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a piperidine ring and a benzothiadiazole moiety, contributing to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, highlighting relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.

- Molecular Formula : C₁₂H₁₃N₃O₄S₂

- Molar Mass : Approximately 327.38 g/mol

- Structure : The compound features a sulfonyl group attached to the benzothiadiazole, enhancing its reactivity.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

- Antimicrobial Activity : Initial tests have suggested that the compound possesses antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

- Anticancer Potential : The compound may interact with specific proteins involved in cellular signaling pathways, which could contribute to its anticancer effects.

- Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes related to inflammation and oxidative stress.

Research indicates that the compound interacts with various biological targets through binding affinity studies. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to elucidate these interactions. The initial findings suggest that the compound may modulate signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

The following table outlines some structural analogs of this compound and their respective biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid | Similar benzothiadiazole structure | Antimicrobial | Different carboxylic position |

| 1-(benzo[c][1,2,5]thiadiazol-4-sulfonyl)-piperidine | Contains benzo-thiadiazole | Anticancer potential | Varying substituents |

| 4-(benzo[1,2,5]thiadiazole)carboxylic acid | Simple carboxylic acid derivative | Limited bioactivity | Lacks piperidine ring |

This comparison highlights the unique combination of functional groups in this compound that contribute to its distinctive biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that the compound exhibits significant inhibition of certain cancer cell lines. IC50 values were reported in the low micromolar range (20 μM), indicating potent activity against specific targets.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. Results indicated a strong antioxidant capacity which could be beneficial in preventing oxidative stress-related diseases.

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that the compound significantly reduced inflammation by up to 61%, suggesting potential applications in treating inflammatory conditions.

Propiedades

IUPAC Name |

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S2/c16-12(17)8-3-2-6-15(7-8)21(18,19)10-5-1-4-9-11(10)14-20-13-9/h1,4-5,8H,2-3,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNDZPZPIGJZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165872 | |

| Record name | 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-24-9 | |

| Record name | 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.